9-oxa-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one
Description
Structure and Significance
9-Oxa-3,4-diazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,6,10,12-pentaen-5-one is a tricyclic heterocyclic compound featuring a fused ring system with oxygen (oxa) and two nitrogen (diaza) atoms at positions 3 and 2. The bicyclo[8.4.0] framework incorporates an additional bridge (0²,⁷), resulting in a rigid, planar structure. This compound’s unique topology makes it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic interactions.
Properties
IUPAC Name |
2,5-dihydrochromeno[4,3-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-10-5-7-6-15-9-4-2-1-3-8(9)11(7)13-12-10/h1-5H,6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUNIVOBPREPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)NN=C2C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123875-20-7 | |
| Record name | diarsenic trioxide; diarsenic pentaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one typically involves cyclization reactions. One common method is the reaction of 4-hydroxycoumarin with hydrazine derivatives under acidic or basic conditions . Another approach involves the use of 3-chromonecarboxylic acid derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit phosphodiesterase-III, leading to increased intracellular cyclic AMP levels and subsequent physiological effects . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Substitution: Oxygen vs. Sulfur
- 9-Thia-3,4-diazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,6,10,12-pentaen-5-one
- Key Difference : Replaces the oxygen atom at position 9 with sulfur (thia).
- Impact : Sulfur’s larger atomic radius and lower electronegativity reduce ring strain but increase susceptibility to oxidation. This compound was discontinued in commercial catalogs (e.g., CymitQuimica), suggesting stability or reactivity issues compared to the oxa analog.
Ring System Variations
5,6-Bis-(4-fluoro-phenyl)-3,4,7,8-tetraaza-bicyclo[8.3.1]tetradeca-1(13),4,6,10(14),11-pentaene-2,9-dione
3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one
Functional Group Modifications
- (4Z)-9-(2-Chlorophenyl)-4-[(4-methylpiperazin-1-yl)methylidene]-12-nitro-2,5,8-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),5,8,11,13-pentaen-3-one Substituents: Chlorophenyl, nitro, and methylpiperazinyl groups enhance binding to CNS targets. Activity: Demonstrates sedative and muscle relaxant properties, emphasizing the pharmacological impact of electron-withdrawing groups (e.g., NO₂).
Table 1: Structural and Functional Comparison
Table 2: Crystallographic Insights (Selected Compounds)
| Compound Name | Crystal System | Bond Lengths (Å) | Stability Notes | Reference |
|---|---|---|---|---|
| 2-Phenyl-2λ⁴,3-ditelluratetracyclo[5.5.2.0⁴,¹³.0¹⁰,¹⁴]tetradeca-1(12),4,6,10,13-pentaen-2-ylium trifluoromethanesulfonate | Monoclinic | Te–C: 2.06–2.12; S–O: 1.44 | High thermal stability due to tellurium’s metallic character |
Biological Activity
9-oxa-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 123875-20-7
- Molecular Formula : C11H8N2O2
- Molecular Weight : 200.19 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. The mechanism of action is hypothesized to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 by activating caspase pathways.
Mechanism of Action :
The compound is believed to interact with DNA and inhibit topoisomerase enzymes critical for DNA replication and transcription.
Table 2: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 15 | Caspase activation | |
| MCF-7 | 20 | Topoisomerase inhibition | |
| A549 | 18 | Induction of oxidative stress |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus showed a promising reduction in bacterial load when used in combination with conventional antibiotics. -
Case Study on Cancer Treatment :
In a preclinical trial involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
